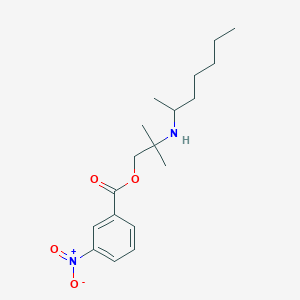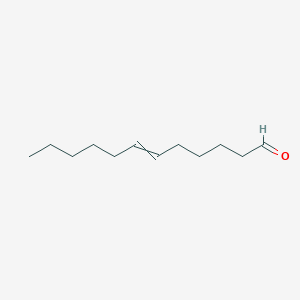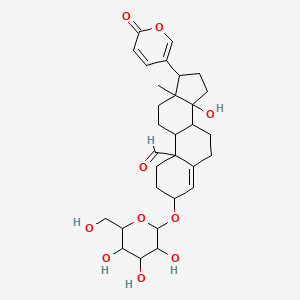
3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hexopyranosyloxy group, a hydroxy group, and a trienolide moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide typically involves multiple steps, including the formation of the hexopyranosyloxy group and the introduction of the hydroxy and trienolide functionalities. Common synthetic routes may involve the use of protecting groups, selective oxidation, and glycosylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trienolide moiety can be reduced to form saturated or partially saturated derivatives.
Substitution: The hexopyranosyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated derivatives.
科学的研究の応用
3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
作用機序
The mechanism of action of 3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The hexopyranosyloxy group and hydroxy functionalities play crucial roles in these interactions, influencing the compound’s biological activity and specificity.
類似化合物との比較
Similar Compounds
3-(Hexopyranosyloxy)-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: A glycoglycerolipid with similar structural features.
3-(Hexopyranosyloxy)-14-hydroxycard-20(22)-enolide: Another compound with a hexopyranosyloxy group and hydroxy functionalities.
Uniqueness
3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide is unique due to its specific combination of functional groups and the trienolide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
73309-75-8 |
|---|---|
分子式 |
C30H40O10 |
分子量 |
560.6 g/mol |
IUPAC名 |
14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H40O10/c1-28-9-7-20-21(30(28,37)11-8-19(28)16-2-5-23(33)38-14-16)4-3-17-12-18(6-10-29(17,20)15-32)39-27-26(36)25(35)24(34)22(13-31)40-27/h2,5,12,14-15,18-22,24-27,31,34-37H,3-4,6-11,13H2,1H3 |
InChIキー |
AVMSZBMWLNNGEP-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5=CC(CCC35C=O)OC6C(C(C(C(O6)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


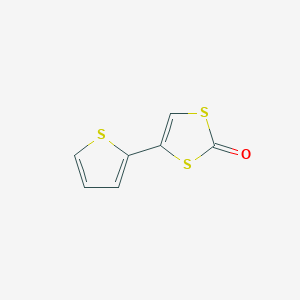

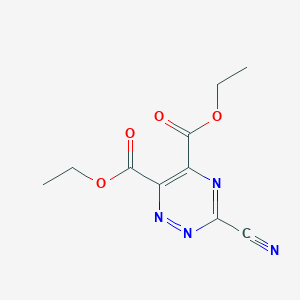
![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)

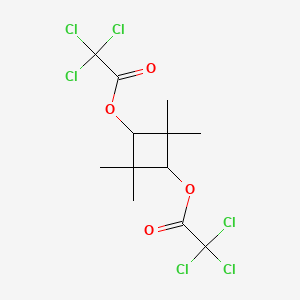
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)
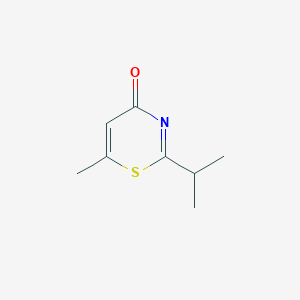
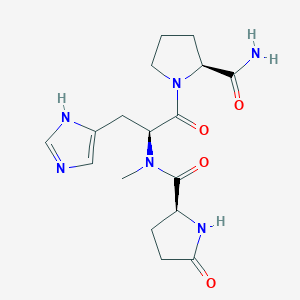
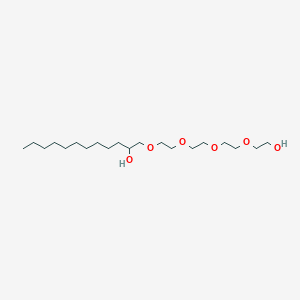
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
